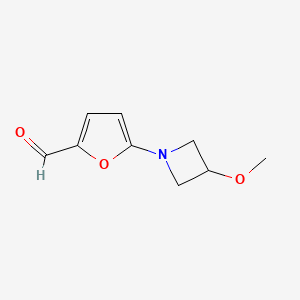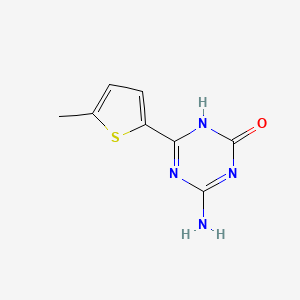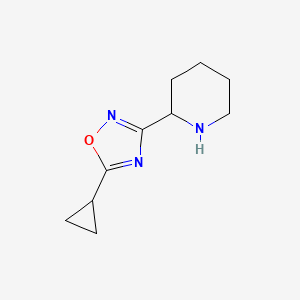
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced oxadiazole rings.
Wissenschaftliche Forschungsanwendungen
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and applications.
Cyclopropyl-substituted oxadiazoles: Compounds with similar cyclopropyl groups but different positions on the oxadiazole ring.
Uniqueness
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
5-cyclopropyl-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7/h7-8,11H,1-6H2 |
InChI-Schlüssel |
WLDSUNRVPHIXCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NOC(=N2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)
![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
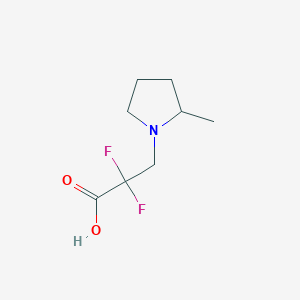
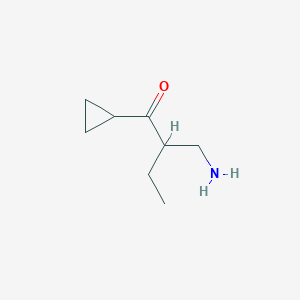

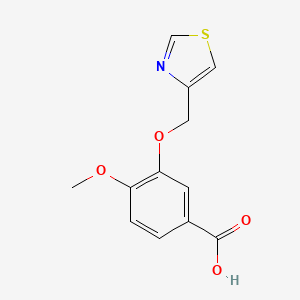
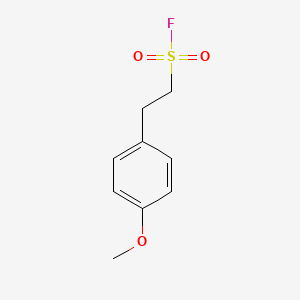
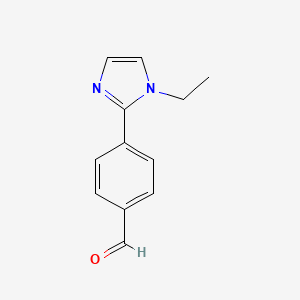
![({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
